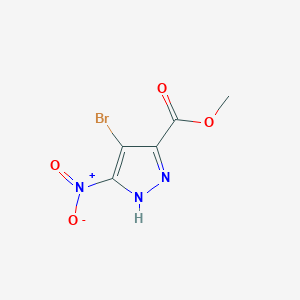

4-溴-5-硝基-1H-吡唑-3-甲酸甲酯

描述

“Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H4BrN3O4 . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Physical and Chemical Properties Analysis

“Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate” is a solid substance . It has a molecular weight of 250.01 . The melting point is between 140-141°C .科学研究应用

氢键链和片层

4-溴-5-硝基-1H-吡唑-3-甲酸甲酯作为复杂氢键结构合成中的前体。例如,Portilla 等人(2007 年)详细阐述了 1H-吡唑-3-甲酸甲酯衍生物中环和片层的氢键链的形成,证明了其在通过氢键构建复杂的分子结构中的作用(Portilla 等人,2007 年)。

吡啶基-吡唑-3-酮衍生物的合成

Huang 等人(2017 年)报道了溶剂和铜离子诱导的吡啶基-吡唑-3-酮衍生物的合成,突出了其化学通用性和产生具有显著生物活性的化合物的潜力,包括对各种肿瘤细胞系的细胞毒性(Huang 等人,2017 年)。

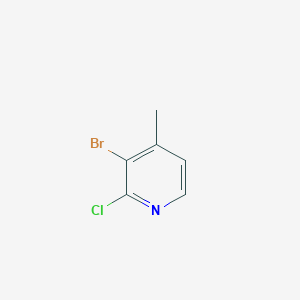

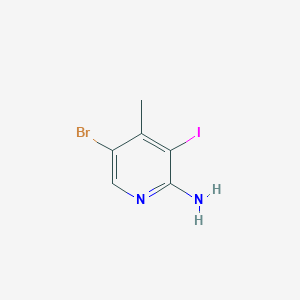

氯虫苯甲酰胺的合成

陈宜芬等人(2010 年)描述了在氯虫苯甲酰胺的合成中使用 4-溴-5-硝基-1H-吡唑-3-甲酸甲酯的衍生物,该衍生物是生产杀虫剂的关键中间体,证明了该化合物对农业化学的实用性(陈宜芬等人,2010 年)。

硝化吡唑衍生物

Kormanov 等人(2017 年)详细阐述了将 3-(4-甲基呋喃-3-基)-1Н-吡唑-5-甲酸甲酯合成和转化为硝化衍生物,强调了这一类化合物在进一步化学探索中可能的结构修饰(Kormanov 等人,2017 年)。

四氢吡唑并吡嗪结构单元的合成

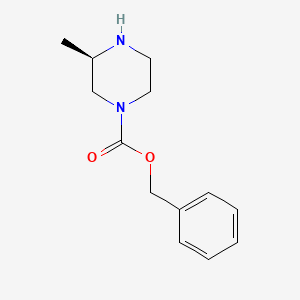

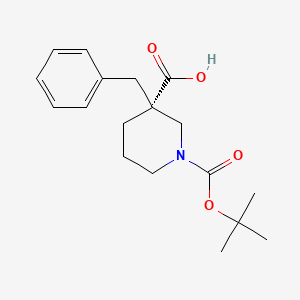

Shu 等人(2012 年)详细介绍了由 5-硝基-2H-吡唑-3-羧酸合成的四氢吡唑并吡嗪结构单元,展示了该化合物在构建复杂的杂环系统中的作用,可能适用于药物化学(Shu 等人,2012 年)。

抗菌和自由基清除活性

Şener 等人(2017 年)合成了衍生自吡唑并[1,5-a]嘧啶的新重氮染料,并对其抗菌特性和自由基清除活性进行了评估,表明 4-溴-5-硝基-1H-吡唑-3-甲酸甲酯衍生物在开发治疗剂中的潜力(Şener 等人,2017 年)。

结构和光谱研究

Viveka 等人(2016 年)专注于相关吡唑-4-羧酸衍生物的结构、光谱和理论研究,强调了了解此类化合物基本性质对于其在材料科学和药物设计中的应用的重要性(Viveka 等人,2016 年)。

安全和危害

This compound has been classified with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

未来方向

Pyrazoles, including “methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

属性

IUPAC Name |

methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVCMPFCEGCQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649780 | |

| Record name | Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187560-11-7 | |

| Record name | Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)

![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)

![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)

![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)